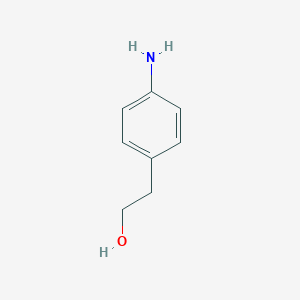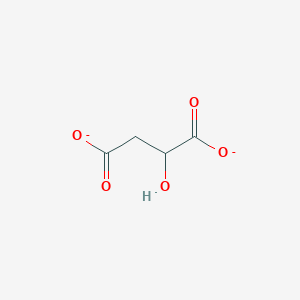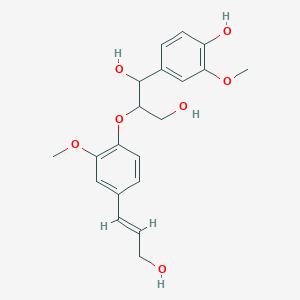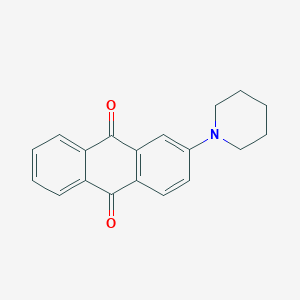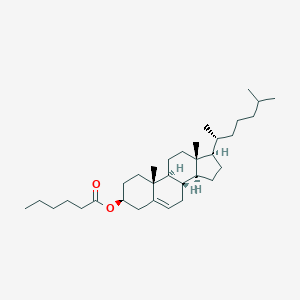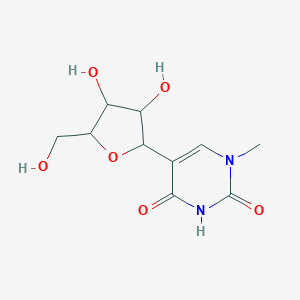
1-甲基伪尿嘧啶
描述
1-Methylpseudouridine is a modified nucleoside used for enhancing mRNA translation . Incorporation of N1-Methylpseudouridine into mRNA turns off the immune/eIF2α phosphorylation-dependent inhibition of translation, and increases ribosome pausing and density on the mRNA, thus dramatically facilitating the translation process . It is a substitute for uridine in modified mRNA. This substitution has shown to increase transfection by reducing immunogenicity .
Synthesis Analysis
N1-methylpseudouridine triphosphate is one of the key building blocks of mRNA therapeutics and vaccines . The nucleoside itself can be made by chemical methylation of pseudouridine . An in-depth analysis of the N1-Me-pUTP synthesis process was performed to determine the potential impurities that could be generated and assess their potential impact on a drug synthesized from this material .
Molecular Structure Analysis
N1-Methylpseudouridine is the methylated derivative of pseudouridine . A recent molecular dynamics study shows that N1-methyl-Ψ induces a higher stabilization effect of the dsRNA, due to stronger stacking and base pair interactions . The context-dependent stabilization of base stacking interactions by N1-methylpseudouridine compared to uridine and pseudouridine, presumably results from the increased molecular polarizability due to the presence of the methyl group .
Chemical Reactions Analysis
Modified nucleosides are integral to modern drug development, serving as crucial building blocks for creating safer, more potent, and more precisely targeted therapeutic interventions . Nucleobase modifications often confer antiviral and anti-cancer activity as monomers .
Physical And Chemical Properties Analysis
The molecular formula of 1-Methylpseudouridine is C10H14N2O6 . Its average mass is 258.228 Da and its monoisotopic mass is 258.085175 Da . It has 8 hydrogen bond acceptors and 4 hydrogen bond donors .
科学研究应用
Synthetic mRNA Tools
Synthetic messenger RNA (mRNA) tools often use pseudouridine and 5-methyl cytidine as substitutions for uridine and cytidine to avoid the immune response and cytotoxicity induced by introducing mRNA into cells . N1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells . It has been found that synthetic mRNA switches containing N1-Methylpseudouridine as a substitution of uridine substantially out-performed all other modified bases studied, exhibiting enhanced microRNA and protein sensitivity, better cell-type separation ability, and comparably low immune stimulation .
RNA Therapy and Vaccine Development
N1-Methylpseudouridine and its “parent” analogue pseudouridine are potent nucleotide analogues for future RNA therapy and vaccine development . Particularly, N1-Methylpseudouridine modification improved the efficacy of the mRNA coding for spike protein of COVID-19. This became a crucial step for developing COVID-19 vaccine applied during the 2020 pandemic .
Synthetic Gene Circuits
Synthetic gene circuits with N1-Methylpseudouridine significantly improve performance in cells . These findings indicate that synthetic mRNAs with N1-Methylpseudouridine modification have enormous potentials in the research and application of biofunctional RNA tools .
Protein Expression Controllers
Synthetic mRNAs are attracting growing attention as tools to control cell behavior because of their tuneable nature and low genomic damage . Synthetic RNAs possess novel functions, including protein expression controllers .
Immune Regulators
Synthetic mRNAs with N1-Methylpseudouridine substitution can serve as immune regulators . They trigger low-to-no immune responses to the cells, thereby reducing the cytotoxic side-effect of RNA transfection .
Biomolecule Sensors
N1-Methylpseudouridine substitution in synthetic mRNAs can enhance the effectiveness of biomolecule sensors . The sensory function depends on the recognition between the target molecules and the RNA, and RNA-target binding is largely affected by base modifications .
作用机制
Target of Action
1-Methylpseudouridine (N1-Methylpseudouridine) is a modified nucleoside that primarily targets mRNA . It is a crucial component of transfer RNA (tRNA) and is used in the production and modification of RNA vaccines .
Mode of Action
The compound interacts with its target by being incorporated into mRNA, where it influences the fidelity of mRNA translation . It has been demonstrated that N1-Methylpseudouridine incorporation leads to +1 ribosomal frameshifting, which influences mRNA translation fidelity and triggers off-target immune responses .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methylpseudouridine is the mRNA translation process . The compound’s incorporation into mRNA leads to changes in the translation process, specifically causing +1 ribosomal frameshifting . This can influence the fidelity of protein synthesis and trigger off-target immune responses .
Pharmacokinetics
The pharmacokinetic properties of 1-Methylpseudouridine are primarily related to its stability and immunogenicity. When incorporated into nucleic acid oligomers, it increases stability against degradation by enzymes, enhancing the drugs’ lifespan within the body . Moreover, modification strategies can mitigate potential toxic effects and reduce immunogenicity, making drugs safer and better tolerated .
Result of Action
The primary result of 1-Methylpseudouridine’s action is its influence on mRNA translation fidelity. It has been shown to cause +1 ribosomal frameshifting, which can lead to off-target immune responses . Despite this, it has been used successfully in the development of mRNA-based therapies and vaccines, including the COVID-19 vaccines .
安全和危害
1-Methylpseudouridine may cause irritation of the respiratory tract, slight irritation of the skin, and drowsiness or dizziness . Prolonged contact may cause redness and irritation, and repeated exposure may cause skin dryness or cracking . Ingestion causes burns of the upper digestive and respiratory tracts .
未来方向
N1-Methylpseudouridine and its “parent” analogue pseudouridine are potent nucleotide analogues for future RNA therapy and vaccine development . The use of the modified nucleobase N1-methylpseudouridine (m1Ψ) to increase their effectiveness has been a crucial step for developing COVID-19 vaccine . Despite the importance of mRNA modifications for harnessing the full efficacy of mRNA drugs, the full breadth of potential modifications has yet to be explored clinically .
属性
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYMVOUBXYSFV-XUTVFYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160724 | |
| Record name | N1-Methylpseudouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13860-38-3 | |
| Record name | 1-Methylpseudouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13860-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpseudouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013860383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-Methylpseudouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-METHYLPSEUDOURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09RAD4M6WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




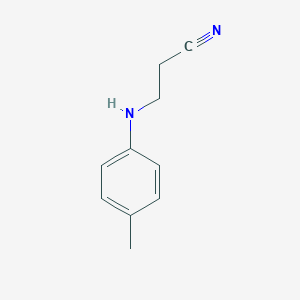
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
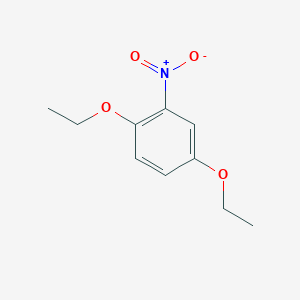
![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
